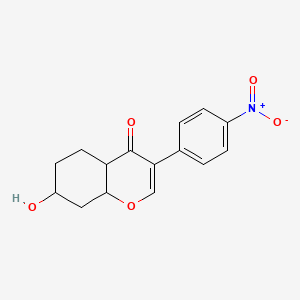
7-Hydroxy-3-(4-nitrophenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-3-(4-nitrophenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound belonging to the class of chromen derivatives This compound is characterized by its unique structure, which includes a hydroxy group, a nitrophenyl group, and a hexahydrochromen ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(4-nitrophenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where 2,4-dihydroxybenzaldehyde reacts with 4-nitrophenylacetonitrile . This reaction is followed by a cyclization step to form the chromen ring system. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-(4-nitrophenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 7-oxo-3-(4-nitrophenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one.
Reduction: Formation of 7-hydroxy-3-(4-aminophenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
7-Hydroxy-3-(4-nitrophenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as dyes and polymers, due to its unique structural properties
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-(4-nitrophenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways. The hydroxy and nitrophenyl groups play a crucial role in its biological activity. For example, the hydroxy group can form hydrogen bonds with target proteins, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3-(4-nitrophenyl)coumarin: Similar structure but lacks the hexahydrochromen ring system.
7-Diethylamino-3-(4-nitrophenyl)coumarin: Contains a diethylamino group instead of a hydroxy group.
5,7-Dihydroxy-3-(4-nitrophenyl)-4H-1-benzopyran-4-one: Similar structure but with additional hydroxy groups and a different ring system
Uniqueness
7-Hydroxy-3-(4-nitrophenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its hexahydrochromen ring system, which imparts distinct chemical and biological properties. This structural feature allows for greater flexibility and potential interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H15NO5 |
|---|---|
Molecular Weight |
289.28 g/mol |
IUPAC Name |
7-hydroxy-3-(4-nitrophenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C15H15NO5/c17-11-5-6-12-14(7-11)21-8-13(15(12)18)9-1-3-10(4-2-9)16(19)20/h1-4,8,11-12,14,17H,5-7H2 |
InChI Key |
IYLGVAUUORUABD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1O)OC=C(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















